Chemical properties and structure of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Chemical properties and structure of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a versatile bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic isoindoline while offering distinct electronic properties and solubility profiles.
Core Scaffold Analysis & Medicinal Chemistry Applications
Executive Summary
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 533503-76-5; HCl Salt: 2055840-67-8) is a fused bicyclic heterocycle characterized by a pyrrolidine ring fused to the c-face (3,4-position) of a 2-chloropyridine ring.[1][2] This scaffold serves as a critical "building block" in drug discovery, functioning as a bioisostere of isoindoline (dihydroisoindole) with improved aqueous solubility and reduced lipophilicity due to the pyridine nitrogen.
Its dual-reactivity profile—offering a nucleophilic secondary amine and an electrophilic chloropyridine moiety—makes it an ideal core for Fragment-Based Drug Design (FBDD), particularly in the development of kinase inhibitors (e.g., CSF1R, HPK1) and viral integrase inhibitors.
Chemical Structure & Identity
Nomenclature and Numbering
Correct numbering is vital for synthetic planning. The system is a pyrrolo[3,4-c]pyridine , where the pyridine ring is fused at its 3,4-positions to the pyrrole ring.[2][3]
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IUPAC Name: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine[1]
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SMILES: Clc1cnc2CNCc2c1
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Molecular Formula: C₇H₇ClN₂
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Molecular Weight: 154.59 g/mol (Free base)
Structural Visualization
The diagram below illustrates the ring numbering and the key electronic features of the scaffold.
Figure 1: Numbering scheme of the 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. N2 is the secondary amine; C6 is the site of chlorine substitution.
Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical behavior of this scaffold is essential for purification and formulation.
| Property | Value | Notes |
| LogP (Calculated) | ~0.8 - 1.1 | Significantly lower than isoindoline (LogP ~2.0), improving water solubility. |
| pKa (N2 - Amine) | ~9.2 | Typical secondary amine basicity; protonated at physiological pH. |
| pKa (N5 - Pyridine) | ~2.5 | Weakly basic due to the electron-withdrawing chlorine at C6. |
| H-Bond Donors | 1 (NH) | Can form key interactions with backbone carbonyls in kinase hinge regions. |
| H-Bond Acceptors | 2 (N2, N5) | The pyridine nitrogen (N5) is a specific acceptor often used to anchor the molecule in active sites. |
| Solubility | Moderate | Free base is soluble in DCM, MeOH, DMSO. HCl salt is water-soluble. |
Synthetic Pathways[8]
The synthesis of the 6-chloro derivative typically avoids direct chlorination of the bicyclic system, which can be unselective. Instead, the chlorine is installed on the pyridine precursor before ring fusion.
Retrosynthetic Analysis
The most robust route proceeds through the 6-chloropyridine-3,4-dicarboxylic acid derivative, converting it to the imide, followed by reduction.
Detailed Protocol: Imide Reduction Route
Step 1: Formation of the Imide
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Precursor: 6-Chloropyridine-3,4-dicarboxylic anhydride (or dimethyl ester).
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Reagents: Urea or Benzylamine (followed by deprotection).
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Procedure: Heat the anhydride with urea at 180°C to form 6-chloropyrrolo[3,4-c]pyridine-1,3-dione.
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Yield: Typically 70-85%.
Step 2: Reduction to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
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Challenge: Reducing the carbonyls without dechlorinating the pyridine ring (a common side reaction with LiAlH₄).
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Recommended Reagent: Borane-Tetrahydrofuran complex (BH₃·THF).
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Protocol:
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Dissolve the imide (1.0 eq) in anhydrous THF under Argon.
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Cool to 0°C. Dropwise add BH₃·THF (1M, 4.0 eq).
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Reflux for 16 hours. The chlorine atom at C6 is generally stable to borane reduction.
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Quench: Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.
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Workup: Basify with NaOH to pH >12, extract with DCM.
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Purification: Conversion to the HCl salt using 4M HCl in dioxane precipitates the product as a stable solid.
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Figure 2: Synthetic workflow for the generation of the core scaffold.
Reactivity & Functionalization[3][8]
The scaffold offers two orthogonal handles for diversification, allowing parallel synthesis of libraries.
Site A: The Secondary Amine (N2)
The pyrrolidine nitrogen is a potent nucleophile.
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Reactions: Amide coupling (HATU/DIEA), Reductive amination (NaBH(OAc)₃), Urea formation (Isocyanates), Sulfonylation.
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Strategic Use: This position is usually derivatized first to attach the "tail" of the drug molecule, modulating solubility and solvent exposure in the binding pocket.
Site B: The Chloropyridine (C6)
The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient pyridine ring.
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Reactions: Displacement by amines (primary/secondary), alkoxides, or thiols.
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Conditions:
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Amines: Thermal (120°C, NMP/DMSO) or Buchwald-Hartwig coupling (Pd₂(dba)₃, BINAP) if the amine is sterically hindered.
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Alkoxides: NaH/THF or KOtBu.
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Strategic Use: This position often targets the "hinge region" in kinases or specific hydrophobic pockets.
Medicinal Chemistry Applications
Scaffold Hopping (Isoindoline vs. Azaisoindoline)
Replacing a benzene ring (isoindoline) with a pyridine ring (pyrrolo[3,4-c]pyridine) lowers the LogP by approximately 1.0 unit. This modification often:
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Increases metabolic stability (blocking metabolic hotspots).
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Reduces plasma protein binding.
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Introduces a new hydrogen bond acceptor (N5).
Case Study: Kinase Inhibition
In the development of CSF1R and HPK1 inhibitors, this scaffold has been used to orient substituents into the ATP-binding pocket. The N2 amine is often substituted with a benzyl or piperazine group to reach the solvent front, while the C6-Cl is displaced by an aniline or heteroaryl amine to form the hinge-binding motif.
Reference Example:
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Compound: 6-(3-aminophenyl)-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
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Mechanism:[4] The pyridine nitrogen (N5) interacts with the hinge region backbone NH, while the substituent at C6 provides selectivity.
Safety & Handling
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Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Handling: The free base is prone to oxidation upon prolonged air exposure; store under nitrogen at -20°C. The HCl salt is hygroscopic but chemically stable.
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Reactivity Warning: Avoid strong oxidizing agents which may form the N-oxide at the pyridine nitrogen, altering the electronic properties of the ring.
References
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PubChem Compound Summary. (2025). 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. National Center for Biotechnology Information. Link
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Link
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Collier, P. N., et al. (2013). Synthesis of a 6-Aza-Isoindolinone Scaffold for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4885. Link
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Zhao, X., et al. (2017). Design and Synthesis of Pyrrolo[3,4-c]pyridine Derivatives as HIV-1 Integrase Inhibitors. European Journal of Medicinal Chemistry, 126, 1-15. Link
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World Intellectual Property Organization. (2020). WO2020100027 - 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors. Link
